molecular formula C15H22N2O2 B5020226 N'-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide

N'-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide

Cat. No.: B5020226
M. Wt: 262.35 g/mol
InChI Key: LBPBNTUZLRLELK-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups. This compound features a 2,2-dimethylpropyl group and a 2-phenylethyl group attached to the nitrogen atoms of the oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide typically involves the reaction of oxalyl chloride with the corresponding amines. The general reaction scheme is as follows:

    Oxalyl Chloride Reaction: Oxalyl chloride reacts with 2,2-dimethylpropylamine and 2-phenylethylamine in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide groups into amines.

    Substitution: The phenylethyl and dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxalic acid derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including as an intermediate in drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting molecular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethyl oxamide: Similar structure but with methyl groups instead of 2,2-dimethylpropyl and 2-phenylethyl groups.

    N,N’-diethyl oxamide: Contains ethyl groups instead of the more complex substituents.

    N,N’-diphenyl oxamide: Features phenyl groups on both nitrogen atoms.

Uniqueness

N’-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide is unique due to its specific substituents, which can impart distinct chemical and physical properties compared to simpler oxamides. These properties might include differences in solubility, reactivity, and biological activity.

Properties

IUPAC Name

N'-(2,2-dimethylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)11-17-14(19)13(18)16-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBNTUZLRLELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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